molecular formula C4ClF9 B1621465 2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane CAS No. 4459-16-9

2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane

Cat. No.: B1621465
CAS No.: 4459-16-9
M. Wt: 254.48 g/mol
InChI Key: SHPWBDPPMAFZLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane is a chemical compound with the molecular formula C4HClF9. It is known for its use as a refrigerant and its role in various industrial applications. This compound is also recognized for its environmental impact as an ozone-depleting substance .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane can be synthesized from 1,1,2-trichloro-3,3,3-trifluoropropene through a series of halogenation and fluorination reactions. The process involves the use of chlorine and fluorine gases under controlled conditions to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale halogenation and fluorination processes. These processes are carried out in specialized reactors designed to handle the reactive and corrosive nature of the halogen gases .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases for elimination reactions and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated organic compounds, while elimination reactions can produce alkenes .

Scientific Research Applications

2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. Its use as a refrigerant and its environmental impact as an ozone-depleting substance further distinguish it from other similar compounds .

Properties

IUPAC Name

2-chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4ClF9/c5-1(2(6,7)8,3(9,10)11)4(12,13)14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPWBDPPMAFZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4ClF9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382148
Record name 2-chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4459-16-9
Record name 2-chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
Reactant of Route 2
Reactant of Route 2
2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
Reactant of Route 3
2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
Reactant of Route 5
2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane
Reactant of Route 6
2-Chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.